molecular formula C9H7B B1395637 1-Bromo-3-(prop-2-YN-1-YL)benzene CAS No. 859211-30-6

1-Bromo-3-(prop-2-YN-1-YL)benzene

Cat. No.: B1395637
CAS No.: 859211-30-6
M. Wt: 195.06 g/mol
InChI Key: QTGRNWLCNLLWJR-UHFFFAOYSA-N
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Description

“1-Bromo-3-(prop-2-YN-1-YL)benzene” is a chemical compound with the empirical formula C9H7BrO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of compounds like “this compound” involves optimizing reaction conditions such as temperature, solvents, bases, and their concentration .


Molecular Structure Analysis

The molecular weight of “this compound” is 211.06 . The SMILES string representation of the molecule is BrC1=CC=CC (OCC#C)=C1 .


Chemical Reactions Analysis

The terminal alkynes in compounds like “this compound” can undergo oxidative alkyne–alkyne coupling under certain conditions .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula is C9H7BrO, and the molecular weight is 211.06 .

Scientific Research Applications

Supramolecular Features and Crystal Structures

1-Bromo-3-(prop-2-YN-1-YL)benzene and its derivatives have been studied for their supramolecular features, which include hydrogen bonding, parallel-displaced π–π interactions, and close nitrogen-iodine contacts. These interactions contribute to the formation of unique crystal structures, as observed in the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015).

Synthesis of Benzamide Derivatives

This compound has been involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives show promise in biological applications, highlighting the versatility of this compound in the synthesis of complex organic compounds (H. Bi, 2015).

Biological Activity and Synthesis Optimization

The compound has been crucial in the development of (prop-2-ynyloxy) benzene derivatives, which have shown significant antibacterial and antiurease activities. The optimization of synthesis conditions and the biological evaluation of these derivatives underscore the potential of this compound in the creation of bioactive compounds (Tannaza Batool et al., 2014).

Modular Construction of Dendritic Carbosilanes

The compound is also instrumental in the modular construction of dendritic carbosilanes. It offers an efficient route to molecular building block precursors that can accommodate sequential divergent and convergent steps for dendritic extension. This establishes a modular methodology for the assembly and organization of connectivity used for the synthesis of modified carbosilane dendrimers, showcasing its applicability in complex molecular architectures (Casado & Stobart, 2000).

Crystallographic Analysis

In addition to its applications in synthesis and biological activity, this compound derivatives have been studied for their crystallographic properties. Detailed crystallographic analysis provides insights into the molecular structure, packing motifs, and interactions, which are crucial for understanding the material properties and designing new compounds (P. Jones et al., 2012).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

As a unique chemical provided by Sigma-Aldrich, “1-Bromo-3-(prop-2-YN-1-YL)benzene” is used by early discovery researchers . The future directions of its use would depend on the outcomes of these research studies.

Properties

IUPAC Name

1-bromo-3-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRNWLCNLLWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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